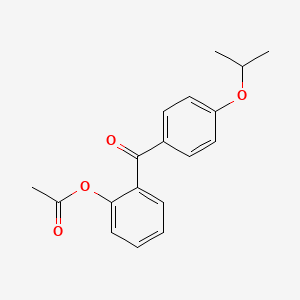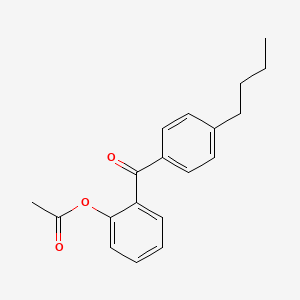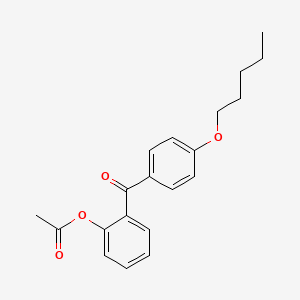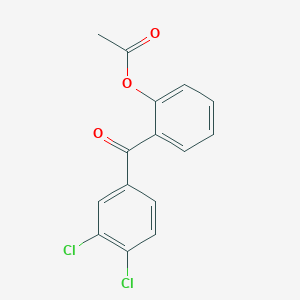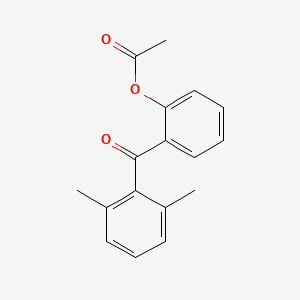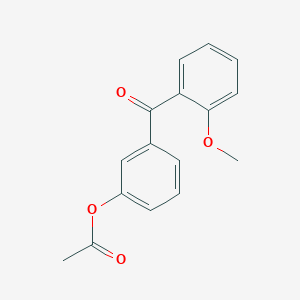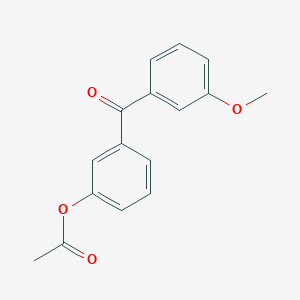
4-Acetoxy-2',3'-dimethylbenzophenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetoxy-2’,3’-dimethylbenzophenone, also known as TDP, is a chemical compound widely used in various fields of research and industry. It has a molecular formula of C17H16O3 .
Molecular Structure Analysis
The 4-Acetoxy-2’,3’-dimethylbenzophenone molecule contains a total of 37 bonds. There are 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds .Wissenschaftliche Forschungsanwendungen
Antioxidative Forschung
Die Verbindung hat sich als potenzieller Antioxidans erwiesen. Studien deuten darauf hin, dass sie freie Radikale abfangen kann und so Zellen vor oxidativem Stress schützt. Diese Eigenschaft ist für die Forschung an Krankheiten von Bedeutung, bei denen oxidativer Schaden ein Schlüsselfaktor ist, wie z. B. neurodegenerative Erkrankungen .
Antibakterielle Anwendungen
Forschungen zeigen, dass 4-Acetoxy-2',3'-dimethylbenzophenon eine antibakterielle Wirkung aufweist. Es wurde gegen verschiedene Bakterienstämme getestet, und seine Wirksamkeit bei der Hemmung des Bakterienwachstums macht es zu einer Verbindung von Interesse für die Entwicklung neuer antibakterieller Wirkstoffe .
Wirkmechanismus
4-Acetoxy-2',3'-dimethylbenzophenone is a fluorescent compound that can be used to label proteins and other biomolecules. When it is bound to a protein, it emits fluorescence that can be detected using a fluorescence microscope or other imaging techniques. The fluorescence of 4-Acetoxy-2',3'-dimethylbenzophenoneBP is dependent on the environment in which it is bound, as different environments can affect the emission of fluorescence.
Biochemical and Physiological Effects
4-Acetoxy-2',3'-dimethylbenzophenone has been used in the study of biochemical and physiological processes. It has been used to study the effects of various compounds on enzyme kinetics, cell signaling, and drug delivery systems. Additionally, it has been used to study the effects of various drugs on the body, such as the effects of anti-cancer drugs on tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-Acetoxy-2',3'-dimethylbenzophenone is a versatile compound that has a wide range of applications in scientific research. It is highly soluble in organic solvents, making it easy to use in lab experiments. Additionally, it is non-toxic and does not emit any hazardous fumes. However, it is relatively expensive, and its fluorescence is dependent on the environment in which it is bound, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
The potential future directions for 4-Acetoxy-2',3'-dimethylbenzophenoneBP are numerous. It could be used in the development of new drug delivery systems, as a fluorescent marker for the detection of proteins and other biomolecules, and as an analytical reagent for the determination of various compounds. Additionally, it could be used to study the effects of various drugs on the body, and to study the biochemical and physiological processes of various organisms. Furthermore, it could be used to study the effects of various compounds on enzyme kinetics and cell signaling. Finally, it could be used to develop new fluorescent probes for imaging and diagnostics.
Synthesemethoden
4-Acetoxy-2',3'-dimethylbenzophenone can be synthesized by the reaction of 2,3-dimethylbenzophenone with acetic anhydride in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at a temperature of 80-90°C and a pressure of 25-30 bar. The reaction yields a mixture of 4-acetoxy-2',3'-dimethylbenzophenone and 2,3-dimethylbenzophenone acetate. The two compounds can be separated by column chromatography or other methods.
Safety and Hazards
When handling 4-Acetoxy-2’,3’-dimethylbenzophenone, it’s important to take precautions such as avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be handled under inert gas and protected from moisture .
Eigenschaften
IUPAC Name |
[4-(2,3-dimethylbenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-5-4-6-16(12(11)2)17(19)14-7-9-15(10-8-14)20-13(3)18/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXYGDPXGLTXHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641742 |
Source


|
| Record name | 4-(2,3-Dimethylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-29-5 |
Source


|
| Record name | 4-(2,3-Dimethylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
